2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile
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Overview
Description
2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile is an organic compound with the molecular formula C7H4BrN3O2. It is a colorless to pale yellow solid that is hygroscopic. This compound is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile, resulting in the formation of 2-(5-bromo-2-pyridinyl)acetone, which is then further reacted under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the acetonitrile group.
2-Acetamido-3-bromo-5-nitropyridine: Contains an acetamido group instead of the acetonitrile group.
2-(5-Bromo-3-nitropyridin-2-ylamino)ethanol: Contains an aminoethanol group instead of the acetonitrile group.
Uniqueness: 2-(5-Bromo-3-nitropyridin-2-YL)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-(5-bromo-3-nitropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-7(11(12)13)6(1-2-9)10-4-5/h3-4H,1H2 |
InChI Key |
SSZYWDNZNWZMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC#N)Br |
Origin of Product |
United States |
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